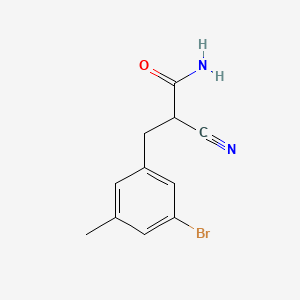

3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide

Description

Properties

IUPAC Name |

3-(3-bromo-5-methylphenyl)-2-cyanopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-3,5,9H,4H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGOZGQQTQNBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-methylphenylboronic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromo-5-methylphenylboronic acid . This intermediate can then undergo a Suzuki-Miyaura coupling reaction with a suitable cyanopropanamide derivative to form the target compound .

Industrial Production Methods

Industrial production of 3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide may involve large-scale bromination and coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

Material Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyanopropanamide group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

- Structure: Features a 2-chloro-5-(trifluoromethyl)phenyl group instead of 3-bromo-5-methylphenyl, with a propanamide chain lacking a cyano substituent .

- Key Differences: Substituent Effects: The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability compared to the methyl group in the target compound. Positional Isomerism: Chlorine at the 2-position (vs. Physicochemical Properties: -CF₃ increases lipophilicity (logP ~2.8 estimated) compared to the methyl group (logP ~2.2 for the target compound).

3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

- Structure : Contains a 2-bromo-5-methylphenyl group and a hydroxyl group at the 3-position of the propanamide chain, with N-methoxy-N-methyl substitution .

- Key Differences: Hydroxyl vs. N-Substituents: N-methoxy-N-methyl groups may reduce metabolic degradation compared to the unsubstituted amide in the target compound. Stereoelectronic Effects: Bromine at the 2-position (vs. 3-position) could hinder rotational freedom, affecting conformational preferences in biological systems.

Comparative Data Table

Research Implications and Limitations

- Activity Trends: The cyano group in the target compound may enhance binding to electrophilic pockets in enzymes (e.g., kinases) compared to hydroxyl or trifluoromethyl groups in analogs .

- Synthetic Challenges: Bromination regioselectivity (3- vs. 2-position) requires careful optimization, as seen in furanone synthesis .

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence; inferences are based on structural analogs.

Biological Activity

3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide, also known by its CAS number 1803587-01-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Weight : 258.20 g/mol

- Chemical Formula : C12H12BrN2O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom enhances the compound's lipophilicity, facilitating cellular penetration. Once inside cells, it may influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

- Modulation of Signal Transduction : The compound may affect signaling pathways that regulate inflammation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent . Studies have reported its efficacy against a range of bacterial strains, suggesting that it could be developed into a therapeutic agent for treating bacterial infections.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on cancer cells | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range. |

| Antimicrobial efficacy assessment | Showed inhibition of growth in Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. |

| Mechanistic study | Identified the inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest in the cell cycle. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties that may enhance its biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-5-methylphenol | C7H7BrO | Antimicrobial |

| 3-Bromo-5-methylaniline | C7H8BrN | Anticancer |

| Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | C10H8F3N | Antimicrobial, anticancer |

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromo-5-methylphenyl)-2-cyanopropanamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves bromination of precursor aromatic compounds followed by cyano group introduction. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C ensures controlled substitution . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature, solvent polarity, and catalyst loading. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying intermediate structures .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. X-ray crystallography provides definitive stereochemical data if crystals are obtainable .

Q. How can researchers design preliminary assays to evaluate the compound’s biological activity?

Begin with in vitro enzyme inhibition assays targeting pathways suggested by structural analogs (e.g., anti-inflammatory or kinase inhibition). Use fluorescence-based assays to quantify IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids under palladium catalysis. Key factors include:

- Ligand selection : Bidentate ligands (e.g., SPhos) enhance catalytic efficiency.

- Solvent effects : Dimethoxyethane (DME) improves solubility of intermediates.

- Base optimization : K₂CO₃ balances reactivity and side-reaction suppression.

Monitor regioselectivity using <sup>13</sup>C NMR to track coupling positions .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption.

- Toxicity screening : Test for off-target effects using cell viability assays (e.g., MTT).

- Dose recalibration : Adjust in vivo dosages based on plasma protein binding data. Cross-validate findings with orthogonal assays (e.g., Western blotting for target engagement) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., COX-2 or kinases).

- Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., bromine’s electronegativity) with activity data to refine lead optimization .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) stress.

- LC-HRMS identification : Track degradation products and propose fragmentation pathways using software like Mass Frontier.

- Stability profiling : Store samples at 4°C, 25°C, and 40°C to determine shelf-life .

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

- Positional isomer libraries : Synthesize analogs with bromine at ortho or para positions to compare activity.

- Functional group swapping : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects.

- 3D-QSAR : Generate CoMFA/CoMSIA models to map steric and electrostatic contributions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Parameter | Target Data |

|---|---|---|

| HRMS | Mass accuracy | < 5 ppm error |

| <sup>1</sup>H NMR | Chemical shift (δ) | 7.2–7.8 ppm (aromatic H) |

| FTIR | Cyano peak | 2200–2250 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.